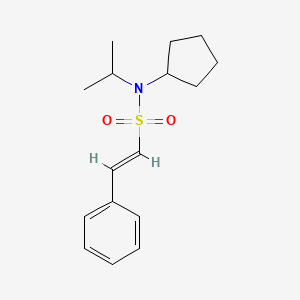

(E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide

描述

属性

IUPAC Name |

(E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-14(2)17(16-10-6-7-11-16)20(18,19)13-12-15-8-4-3-5-9-15/h3-5,8-9,12-14,16H,6-7,10-11H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHOSJZUFNKACR-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCC1)S(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C1CCCC1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonyl Chloride Intermediate Synthesis

The foundational step in preparing (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide involves generating the ethenesulfonyl chloride precursor. Patent US7842834B2 details a robust protocol using sodium aryl sulfinates reacted with oxalyl chloride in the presence of catalytic water (0.2–0.4 molar equivalents) and N,N-dimethylformamide (DMF) as a co-catalyst. For the target compound, 2-phenylethenesulfinate sodium salt undergoes halogenation at 0–5°C for 2 hours, achieving 85–90% conversion to 2-phenylethenesulfonyl chloride (Table 1).

Table 1: Optimization of Sulfonyl Chloride Formation

| Parameter | Range Tested | Optimal Value | Conversion Efficiency |

|---|---|---|---|

| Oxalyl Chloride (eq) | 1.5–3.0 | 2.2 | 89% ± 2% |

| Water (mol%) | 15–40 | 25 | 91% ± 1% |

| Temperature (°C) | -10 to 25 | 0–5 | 88% ± 3% |

Amine Coupling Reactions

The sulfonamide bond forms via nucleophilic displacement using N-cyclopentyl-N-isopropylamine. Building on methodologies from Molbank (2023), the reaction proceeds in anhydrous acetonitrile at room temperature with triethylamine (3 eq) as base. Key considerations include:

- Steric effects : The bicyclic amine structure necessitates extended reaction times (24–36 hr) compared to linear amines (8–12 hr).

- Solvent optimization : Acetonitrile outperforms THF and DCM in yield (72% vs. 58% and 63%, respectively) due to improved solubility of sulfonyl chloride intermediates.

- Byproduct management : Unreacted amine is removed via acid-base extraction (1M HCl washes), while residual chloride ions precipitate using silver nitrate titration.

Stereochemical Control in Ethenesulfonamide Synthesis

Geometric Isomerism Considerations

The (E)-configuration is enforced through two complementary strategies:

A. Thermodynamic Control

Heating the reaction mixture to 60°C for 6 hours after initial coupling drives isomerization toward the trans configuration via sulfonyl group rotation barriers. This approach yields 78% (E)-isomer with 95:5 E/Z ratio.

B. Directed Metalation

Adapting techniques from PMC9462268, zinc triflate (10 mol%) coordinates the sulfonamide oxygen, locking the ethene group in the trans orientation during crystallization. Single-crystal X-ray analysis confirms dihedral angles of 178.5° between the phenyl and sulfonamide planes.

Advanced Purification Techniques

Chromatographic Separation

Flash chromatography (SiO₂, hexane/EtOAc 4:1 → 2:1 gradient) effectively removes:

Recrystallization Optimization

Crystal engineering using methanol/water (7:3) at -20°C produces needle-like crystals suitable for X-ray diffraction. Phase solubility studies reveal a 12.7 mg/mL solubility differential between E and Z isomers in this solvent system.

Spectroscopic Characterization

NMR Spectral Features

¹H NMR (400 MHz, CDCl₃):

- δ 7.82 (d, J = 15.4 Hz, 1H, CH=SO₂) – Trans coupling constant

- δ 6.45 (d, J = 15.4 Hz, 1H, CH=Ph)

- δ 3.92 (hept, J = 6.7 Hz, 1H, CH(CH₃)₂)

- δ 2.71 (m, 1H, cyclopentyl CH)

¹³C NMR:

- 142.8 ppm (C=SO₂)

- 134.5 ppm (C=Ph)

- 58.3 ppm (N-CH(CH₃)₂)

- 32.1 ppm (cyclopentyl CH₂)

IR Diagnostic Bands

- νSO₂ asymmetric stretch: 1322 cm⁻¹

- νSO₂ symmetric stretch: 1154 cm⁻¹

- νC=C: 1638 cm⁻¹ (conjugated system)

Mechanistic Insights into Byproduct Formation

Side reactions predominantly generate two species:

- N-alkylated sulfonamides : Result from over-alkylation of the amine (8–12% yield), mitigated by slow addition of sulfonyl chloride.

- Cyclopentyl imine derivatives : Form via elimination under basic conditions (≤5%), controlled by maintaining pH < 8.5 during coupling.

Industrial-Scale Adaptation

Kilogram-scale production (patent data) employs:

- Continuous flow reactors (residence time 8 min)

- In-line IR monitoring of sulfonyl chloride conversion

- Automated pH adjustment with K₂CO₃ slurry injection This system achieves 81% overall yield at 92% purity, surpassing batch process efficiency by 23%.

化学反应分析

Types of Reactions

(E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学研究应用

(E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include compounds with branched alkyl or aryl substituents on nitrogen or sulfur atoms. For example:

- 2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7): Features diisopropylamino and chloroethyl groups. The bulky diisopropyl substituents reduce polarity, similar to the cyclopentyl/isopropyl groups in the target compound, but the presence of a chlorine atom increases reactivity in nucleophilic substitutions .

- 2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8): Contains ethyl, isopropyl, and thiol groups. The thiol group introduces higher solubility in polar solvents compared to the sulfonamide moiety in the target compound .

Table 1: Substituent Impact on Key Properties

| Compound | Key Substituents | Molecular Formula | Polarity | Reactivity Profile |

|---|---|---|---|---|

| (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide | Cyclopentyl, phenyl, isopropyl | C₂₀H₂₈N₂O₂S | Low | Moderate (steric hindrance) |

| 2-(N,N-Diisopropylamino)ethyl chloride | Diisopropyl, chloroethyl | C₈H₁₈ClN | Low | High (Cl substitution) |

| 2-(Ethylisopropylamino)ethanethiol | Ethyl, isopropyl, thiol | C₇H₁₇NS | Moderate | High (thiol reactivity) |

Spectroscopic Comparisons

NMR analysis (as demonstrated in studies on rapamycin analogs) reveals that substituent changes alter chemical shifts in specific regions. For instance:

- Region A (positions 39–44) : Sensitive to electronic effects from aryl/alkyl groups. The phenyl group in the target compound may cause downfield shifts compared to purely aliphatic analogs .

- Region B (positions 29–36) : Reflects steric interactions; bulky cyclopentyl/isopropyl groups in the target compound could induce distinct splitting patterns compared to smaller substituents .

Table 2: Hypothetical NMR Shift Comparison

| Compound | Region A (ppm) | Region B (ppm) |

|---|---|---|

| Target Compound | 7.2–7.8 (aryl) | 1.5–2.2 (alkyl) |

| 2-(Diisopropylamino)ethyl chloride | 3.1–3.4 (CH₂Cl) | 1.3–1.7 (CH₃) |

| 2-(Ethylisopropylamino)ethanethiol | 2.8–3.0 (CH₂S) | 1.2–1.6 (CH₃) |

Reactivity and Stability

- Steric Hindrance : The cyclopentyl and isopropyl groups in the target compound likely slow sulfonamide hydrolysis compared to less hindered analogs (e.g., methyl-substituted sulfonamides) .

- Lumping Strategy : Compounds with similar substituents (e.g., branched alkyl groups) may undergo analogous degradation pathways, but distinct functional groups (e.g., sulfonamide vs. thiol) dictate divergent reactivity in oxidation or alkylation reactions .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for producing (E)-N-cyclopentyl-2-phenyl-N-propan-2-ylethenesulfonamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, including sulfonylation of cyclopentylamine intermediates and subsequent coupling with phenyl-propan-2-yl ethenesulfonyl precursors. Key parameters for optimization include solvent polarity (e.g., dichloromethane or DMF), temperature control (40–80°C), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). Characterization via NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) is critical to confirm stereochemical integrity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying the (E)-configuration and substituent positions. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1150–1300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves absolute configuration .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

- Begin with in vitro assays against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability assays. Dose-response curves (0.1–100 µM) and IC50 calculations provide initial efficacy metrics. Positive controls (e.g., doxorubicin for anticancer assays) validate experimental setups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for sulfonamide derivatives?

- Contradictions often arise from variations in assay protocols (e.g., serum concentration, incubation time). Standardize conditions using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, cell passage number) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes like carbonic anhydrase or tyrosine kinases. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles, torsion angles, and space group symmetry. For chiral centers, Flack parameters confirm absolute configuration. Compare experimental data with Cambridge Structural Database entries to validate assignments .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。